Cas no 77513-40-7 (Benzoic acid, 3-hydroxy-, phenylmethyl ester)

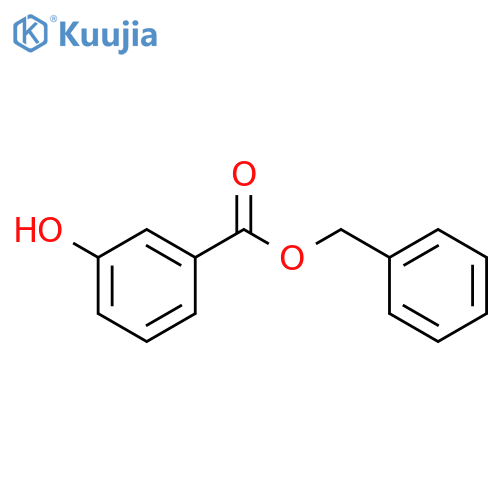

77513-40-7 structure

商品名:Benzoic acid, 3-hydroxy-, phenylmethyl ester

CAS番号:77513-40-7

MF:C14H12O3

メガワット:228.243284225464

MDL:MFCD11225903

CID:535934

Benzoic acid, 3-hydroxy-, phenylmethyl ester 化学的及び物理的性質

名前と識別子

-

- Benzoic acid, 3-hydroxy-, phenylmethyl ester

- benzyl 3-hydroxybenzoate

-

- MDL: MFCD11225903

- インチ: InChI=1S/C14H12O3/c15-13-8-4-7-12(9-13)14(16)17-10-11-5-2-1-3-6-11/h1-9,15H,10H2

- InChIKey: QCLMZTCDRVMSHA-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)O

計算された属性

- せいみつぶんしりょう: 228.07866

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 4

じっけんとくせい

- PSA: 46.53

Benzoic acid, 3-hydroxy-, phenylmethyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1226894-1g |

Benzyl 3-hydroxybenzoate |

77513-40-7 | 98% | 1g |

¥1551 | 2023-04-13 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XZ190-200mg |

Benzoic acid, 3-hydroxy-, phenylmethyl ester |

77513-40-7 | 98% | 200mg |

444.0CNY | 2021-07-10 | |

| eNovation Chemicals LLC | Y0990555-5g |

Benzyl 3-hydroxybenzoate |

77513-40-7 | 95% | 5g |

$700 | 2024-08-02 | |

| Cooke Chemical | BD3399345-250mg |

Benzyl3-hydroxybenzoate |

77513-40-7 | 98% | 250mg |

RMB 427.20 | 2025-02-21 | |

| Cooke Chemical | BD3399345-1g |

Benzyl3-hydroxybenzoate |

77513-40-7 | 98% | 1g |

RMB 988.80 | 2025-02-21 | |

| Cooke Chemical | BD3399345-5g |

Benzyl3-hydroxybenzoate |

77513-40-7 | 98% | 5g |

RMB 3456.00 | 2025-02-21 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B829390-250mg |

Benzyl 3-hydroxybenzoate |

77513-40-7 | 98% | 250mg |

602.00 | 2021-05-17 | |

| eNovation Chemicals LLC | Y1046738-1g |

Benzoic acid, 3-hydroxy-, phenylmethyl ester |

77513-40-7 | 98% | 1g |

$250 | 2023-09-01 | |

| Aaron | AR005TX5-250mg |

Benzoic acid, 3-hydroxy-, phenylMethyl ester |

77513-40-7 | 95% | 250mg |

$29.00 | 2025-01-23 | |

| Ambeed | A292794-5g |

Benzyl 3-hydroxybenzoate |

77513-40-7 | 98% | 5g |

$373.0 | 2025-03-05 |

Benzoic acid, 3-hydroxy-, phenylmethyl ester 関連文献

-

Wolfgang Weissflog,Gisela Naumann,Bedrich Kosata,Martin W. Schr?der,Alexey Eremin,Siegmar Diele,Zinaida Vakhovskaya,Horst Kresse,Rudolf Friedemann,S. Ananda Rama Krishnan,Gerhard Pelzl J. Mater. Chem. 2005 15 4328

77513-40-7 (Benzoic acid, 3-hydroxy-, phenylmethyl ester) 関連製品

- 120-47-8(Ethylparaben)

- 94-13-3(Propylparaben)

- 2150-44-9(Methyl 3,5-dihydroxybenzoate)

- 94-18-8(Benzyl 4-\u200bHydroxybenzoate(Benzyl Paraben))

- 94-30-4(Ethyl 4-methoxybenzoate)

- 3943-89-3(Ethyl 3,4-dihydroxybenzoate)

- 4191-73-5(Isopropyl Parahydroxybenzoate)

- 9001-05-2(Catalase)

- 831-61-8(Ethyl gallate)

- 99-76-3(Methyl Paraben)

推奨される供給者

Amadis Chemical Company Limited

(CAS:77513-40-7)Benzoic acid, 3-hydroxy-, phenylmethyl ester

清らかである:99%

はかる:5g

価格 ($):356.0